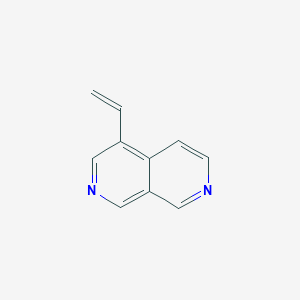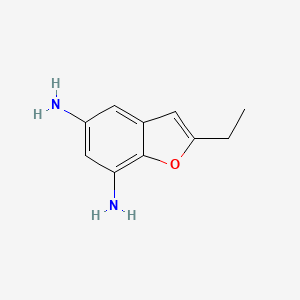
tert-Butyl (S)-azepan-3-ylcarbamate oxalate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
tert-Butyl (S)-azepan-3-ylcarbamate oxalate is a chemical compound that belongs to the class of carbamates It is characterized by the presence of a tert-butyl group attached to an azepane ring, which is further linked to a carbamate group The oxalate part of the compound indicates that it is in the form of an oxalate salt
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl (S)-azepan-3-ylcarbamate oxalate typically involves the protection of the amino group of azepane with a tert-butyl carbamate group. This can be achieved by reacting azepane with tert-butyl chloroformate in the presence of a base such as triethylamine. The resulting tert-butyl (S)-azepan-3-ylcarbamate can then be converted to its oxalate salt by reacting it with oxalic acid.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis. The purification of the final product is typically achieved through crystallization or recrystallization techniques.
化学反応の分析
Types of Reactions
tert-Butyl (S)-azepan-3-ylcarbamate oxalate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or tert-butyl hydroperoxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the tert-butyl group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, tert-butyl hydroperoxide, and manganese catalysts.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Nucleophiles such as amines, alcohols, and thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.
科学的研究の応用
Chemistry
In chemistry, tert-Butyl (S)-azepan-3-ylcarbamate oxalate is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound can be used as a protecting group for amino acids and peptides. It helps in the selective modification of specific functional groups without affecting others.
Medicine
In medicine, this compound has potential applications in drug development. Its ability to form stable carbamate linkages makes it useful in the design of prodrugs and enzyme inhibitors.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various applications, including coatings and adhesives.
作用機序
The mechanism of action of tert-Butyl (S)-azepan-3-ylcarbamate oxalate involves its interaction with specific molecular targets. The carbamate group can form covalent bonds with nucleophilic sites on enzymes or receptors, leading to inhibition or modulation of their activity. The tert-butyl group provides steric hindrance, which can influence the binding affinity and selectivity of the compound.
類似化合物との比較
Similar Compounds
tert-Butyl carbamate: Similar in structure but lacks the azepane ring.
tert-Butyl (S)-azepan-3-ylcarbamate: Similar but not in the oxalate salt form.
tert-Butyl (S)-piperidin-3-ylcarbamate: Similar but with a piperidine ring instead of an azepane ring.
Uniqueness
tert-Butyl (S)-azepan-3-ylcarbamate oxalate is unique due to the combination of the azepane ring and the oxalate salt form. This combination provides distinct chemical and physical properties, such as increased solubility and stability, which are not observed in similar compounds.
特性
分子式 |
C13H24N2O6 |
|---|---|
分子量 |
304.34 g/mol |
IUPAC名 |
tert-butyl N-[(3S)-azepan-3-yl]carbamate;oxalic acid |
InChI |
InChI=1S/C11H22N2O2.C2H2O4/c1-11(2,3)15-10(14)13-9-6-4-5-7-12-8-9;3-1(4)2(5)6/h9,12H,4-8H2,1-3H3,(H,13,14);(H,3,4)(H,5,6)/t9-;/m0./s1 |
InChIキー |
OWLYKXHCOXPUKJ-FVGYRXGTSA-N |
異性体SMILES |
CC(C)(C)OC(=O)N[C@H]1CCCCNC1.C(=O)(C(=O)O)O |
正規SMILES |
CC(C)(C)OC(=O)NC1CCCCNC1.C(=O)(C(=O)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


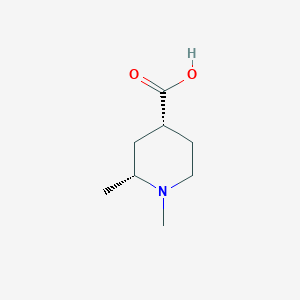
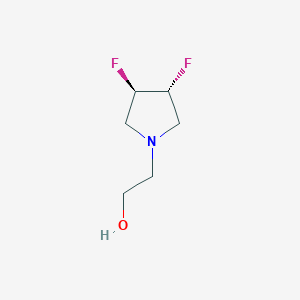
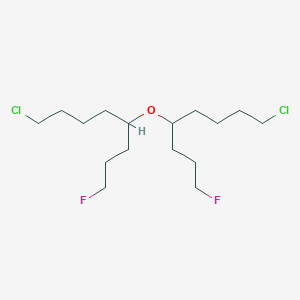
![(1R,14R)-17,18-dimethoxy-7,7-dimethyl-2,8,21-trioxapentacyclo[12.8.0.03,12.04,9.015,20]docosa-3(12),4(9),5,10,15,17,19-heptaen-13-one](/img/structure/B12858559.png)

![(3'-Fluoro-4'-hydroxy-[1,1'-biphenyl]-2-yl)(pyrrolidin-3-yl)methanone](/img/structure/B12858569.png)
![3-Ethyl-2-methyl-5-phenylbenzo[d]oxazol-3-ium methyl sulfate](/img/structure/B12858572.png)
![2-(Difluoromethoxy)benzo[d]oxazole-4-acetic acid](/img/structure/B12858573.png)
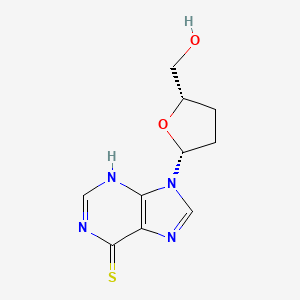
![(1R,4R)-2-Oxa-5-azabicyclo[2.2.2]octane;oxalic acid](/img/structure/B12858585.png)
